molecular formula C10H10O3 B042543 Phenacyl acetate CAS No. 2243-35-8

Phenacyl acetate

Cat. No.: B042543
CAS No.: 2243-35-8
M. Wt: 178.18 g/mol
InChI Key: BGAXCPSNMHVHJC-UHFFFAOYSA-N
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Description

Phenacyl acetate, with the chemical formula C10H10O2, is a colorless liquid known for its applications in various industries. It is characterized by its phenyl and acetate functional groups. This compound is often referred to as ethyl phenylacetate and is used in the synthesis of various organic compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenacyl acetate can be synthesized through several methods. One common method involves the reaction of phenacyl bromide with sodium acetate in acetic acid. The reaction typically occurs under reflux conditions, resulting in the formation of this compound .

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of phenacyl alcohol with acetic acid in the presence of a catalyst such as sulfuric acid. This method is efficient and yields high purity this compound .

Chemical Reactions Analysis

Types of Reactions: Phenacyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
Phenacyl acetate serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions, making it a valuable building block in organic synthesis.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct(s)Notes
Hydrolysisα-HydroxyketonesIncreases synthetic utility
OxidationPhenylacetic acidUseful in synthesizing related compounds
ReductionPhenacyl alcoholPrecursor for further transformations
SubstitutionPhenacyl amines, phenacyl thiolsVaries based on nucleophile used

Biological Applications

Enzyme Studies
In biological research, this compound is utilized as a substrate in enzyme-catalyzed reactions. Its ability to undergo hydrolysis makes it suitable for studying enzyme kinetics and mechanisms.

Case Study: Enzyme Kinetics
A study demonstrated that this compound could be used to evaluate the activity of esterases, providing insights into enzyme specificity and efficiency. The hydrolysis rate was monitored using spectrophotometric methods, revealing the compound's potential as a model substrate for enzymatic studies .

Medicinal Applications

Drug Development
this compound is investigated for its potential role in drug development, particularly in synthesizing anti-inflammatory and analgesic agents. Its derivatives have shown promise in pharmacological studies.

Table 2: Potential Medicinal Derivatives of this compound

DerivativeActivity TypeReferences
Phenacyl azidesAntimicrobial
Substituted phenacyl estersAnti-inflammatory
Phenacyl-based heterocyclesAnalgesic

Industrial Applications

Fragrance and Flavoring Agents
Due to its pleasant aroma, this compound is employed in the production of fragrances and flavoring agents. Its sensory properties make it a desirable component in cosmetic formulations and food products.

Mechanism of Action

The mechanism of action of phenacyl acetate involves its interaction with various molecular targets. In biochemical assays, it acts as a substrate for enzymes, facilitating the study of enzyme kinetics and mechanisms. In drug development, this compound derivatives may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its dual functional groups (phenyl and acetate), which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research .

Biological Activity

Phenacyl acetate, a compound derived from phenacyl, has garnered interest due to its potential biological activities, particularly in pharmacological applications. This article delves into the biological activity of this compound, examining its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its acetyl group attached to a phenacyl moiety. Its chemical structure can be represented as follows:

Phenacyl AcetateC9H10O2\text{this compound}\quad \text{C}_9\text{H}_{10}\text{O}_2

This compound exhibits properties that may contribute to its biological activity, including the ability to interact with various cellular targets.

Research indicates that this compound may exert its effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Phenacyl derivatives have been shown to inhibit certain enzymes, which can lead to altered metabolic pathways in cells. For instance, studies have indicated that related compounds can affect the activity of acetylcholinesterase, an enzyme crucial for neurotransmission .
  • Induction of Apoptosis : Some derivatives of phenacyl have demonstrated the ability to induce apoptosis in cancer cell lines. This effect is often mediated through the activation of caspases and modulation of Bcl-2 family proteins .

Anticancer Properties

This compound has been explored for its anticancer potential. A notable study investigated the effects of sodium phenylacetate (a related compound) on high-grade gliomas and advanced prostate cancer. The results indicated that phenylacetate could inhibit tumor growth and induce differentiation in various cancer cell lines . The study reported:

  • Dose : 125 mg/kg twice daily.
  • Response Rate : Partial responses observed in patients with refractory malignant glioma.

Neuroprotective Effects

The neuroprotective properties of acetate compounds are well-documented. Research has shown that acetate supplementation can reduce neuroinflammation and promote neuronal survival in models of traumatic brain injury . Key findings include:

  • Reduction in Reactive Astrocytes : Daily treatment with acetate significantly decreased the percentage of reactive astrocytes by 40-50% in neuroinflammation models.
  • Increased Cholinergic Neurons : Treatment led to a 40% increase in ChAT-positive neurons, suggesting enhanced cholinergic function.

Clinical Trials

A Phase I clinical trial evaluated the pharmacokinetics and safety of phenylacetate in patients with high-grade gliomas. The trial highlighted:

  • Tolerability : The compound was well tolerated at specified doses.
  • Pharmacokinetics : Induced self-clearance was noted, suggesting a complex interaction with metabolic pathways .

Experimental Studies

In vitro studies using human tumor cell lines (e.g., HCT-116, HepG-2) assessed the cytotoxic potential of phenacyl derivatives. Results indicated significant cytotoxicity at concentrations around 100 µg/ml, with doxorubicin used as a reference drug .

Summary Table of Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis; inhibits tumor growth
NeuroprotectionReduces neuroinflammation; enhances cholinergic function
Enzymatic InhibitionInhibits acetylcholinesterase

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing phenacyl acetate with high purity for research purposes?

this compound is typically synthesized via nucleophilic substitution or esterification reactions. A common approach involves reacting phenacyl bromide with acetic acid under basic conditions (e.g., using sodium acetate as a catalyst) to facilitate the substitution of bromide with the acetate group . For high purity, column chromatography or recrystallization in ethanol is recommended. Ensure reaction conditions (e.g., anhydrous sodium acetate, controlled temperature) are optimized to minimize side products .

Q. How can researchers accurately identify this compound using spectroscopic techniques?

this compound (CAS 2243-35-8) can be identified via:

  • NMR : Look for characteristic signals such as the acetyl proton resonance at ~2.1 ppm (singlet) and aromatic protons in the 7.3–7.5 ppm range.
  • FT-IR : A strong carbonyl (C=O) stretch at ~1740 cm⁻¹ (ester) and C-O stretch near 1240 cm⁻¹.
  • Mass Spectrometry : Molecular ion peak at m/z 178 (C₁₀H₁₀O₃) with fragmentation patterns corresponding to phenacyl and acetate groups .

Q. What are the primary research applications of this compound in medicinal chemistry?

this compound serves as a precursor in synthesizing heterocyclic compounds (e.g., 1,2,4-triazoles) due to its reactive ketone group. It is also used to study esterase activity and as a protecting group in peptide synthesis. Its stability under mild conditions makes it suitable for controlled-release formulations .

Q. What are the key physicochemical properties of this compound that influence its reactivity?

Key properties include:

  • LogP : ~1.5 (moderate lipophilicity), influencing solubility in organic solvents.
  • Melting Point : ~48–50°C, critical for purification via recrystallization.
  • Hydrolytic Stability : Susceptible to base-catalyzed hydrolysis, requiring pH-controlled environments for storage .

Advanced Research Questions

Q. What experimental design considerations are critical when studying this compound’s reaction mechanisms?

  • Steric Effects : Bulky substituents on the phenacyl group may alter reaction pathways (e.g., favoring nucleophilic attack at the carbonyl carbon over halogen-bearing sites) .
  • Kinetic vs. Thermodynamic Control : Use temperature-modulated experiments to determine dominant reaction pathways.
  • Catalyst Selection : Sodium acetate accelerates reactions by neutralizing HBr byproducts, but alternative bases (e.g., K₂CO₃) may reduce side reactions .

Q. How should researchers address contradictions in thermodynamic data for this compound across studies?

  • Replicate Conditions : Ensure consistency in measurement techniques (e.g., calorimetry vs. computational models).
  • Validate Purity : Impurities in commercial samples (e.g., residual acetic acid) can skew data. Use HPLC or GC-MS for purity verification .
  • Statistical Analysis : Apply error-propagation models to reconcile discrepancies in enthalpy (ΔH) or free energy (ΔG) values .

Q. What methodological challenges arise in quantifying this compound in complex matrices?

  • Matrix Interference : Use solid-phase extraction (SPE) or derivatization (e.g., silylation) to isolate this compound from biological or environmental samples.
  • Detection Limits : LC-MS/MS with multiple reaction monitoring (MRM) enhances sensitivity in trace analysis.
  • Standard Curves : Prepare matrix-matched standards to account for ionization suppression/enhancement .

Q. How can computational modeling predict this compound’s behavior in novel reaction environments?

  • DFT Calculations : Model transition states to predict regioselectivity in nucleophilic attacks.
  • Solvent Effects : Use COSMO-RS simulations to assess solvation energies in nonpolar vs. polar aprotic solvents.
  • Validation : Correlate computational results with experimental kinetics (e.g., Arrhenius plots) .

Q. Methodological Notes

  • Synthesis Optimization : Pilot small-scale reactions to identify optimal molar ratios (e.g., phenacyl bromide:acetic acid = 1:1.2) .
  • Data Reproducibility : Document all parameters (e.g., drying time, solvent grade) per pharmaceutical research guidelines .
  • Ethical Compliance : Adhere to institutional protocols for waste disposal, as phenacyl derivatives may generate hazardous byproducts .

Properties

IUPAC Name

phenacyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-8(11)13-7-10(12)9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAXCPSNMHVHJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862889
Record name ethanone, 2-(acetyloxy)-1-phenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2243-35-8
Record name 2-(Acetyloxy)-1-phenylethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2243-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenacyl acetate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9837
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name ethanone, 2-(acetyloxy)-1-phenyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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